1-(3,5-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea
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Overview
Description
1-(3,5-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea typically involves the reaction of 3,5-dimethoxyaniline with pyridine-3-carboxaldehyde, followed by the addition of thiourea. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features, such as the thiourea group and aromatic rings, play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea
- 1-(3,5-Dimethoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea
- 1-(3,4-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea
Uniqueness
1-(3,5-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 3 and 5 positions of the phenyl ring and the pyridin-3-ylmethyl group contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-19-13-6-12(7-14(8-13)20-2)18-15(21)17-10-11-4-3-5-16-9-11/h3-9H,10H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFCBYCDSDQCHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NCC2=CN=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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